4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-thiobenzoic acid S-(4-chloro-phenyl) ester
Overview
Description
The compound “4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-thiobenzoic acid S-(4-chloro-phenyl) ester” is a chemical substance with the molecular formula C21H16ClF3N2O2 and a molecular weight of 420.8 g/mol . It is not intended for human or veterinary use and is used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C21H16ClF3N2O2. It contains a pyridinyl group attached to a benzoic acid moiety, which is further connected to a 4-chlorophenyl ester . The presence of the trifluoromethyl group and the dimethylamino group on the pyridinyl ring adds complexity to the structure .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (420.8 g/mol) and molecular formula (C21H16ClF3N2O2) . Other properties such as melting point, boiling point, and density were not available in the search results .Scientific Research Applications
Synthetic Applications
Condensation Reactions and Esterification : The compound is structurally related to esters and carboxylic acids that have been extensively studied for their roles in synthetic organic chemistry. For instance, various carboxylic esters have been synthesized from nearly equimolar amounts of carboxylic acids and alcohols using derivatives of benzoic anhydride, showcasing high yields and chemoselectivities. Such reactions are catalyzed by dimethylamino pyridine derivatives, indicating the potential of similar compounds in facilitating esterification reactions (Shiina et al., 2002) (Shiina et al., 2004).
Material Science Applications
Polymer Synthesis and Modification : The structural elements of the compound suggest potential applications in the synthesis and modification of polymers. For instance, novel ester-containing polymers with desirable optical and thermal properties have been synthesized for applications in integrated optics, highlighting the role of carboxylic acid esters in developing materials with specific functionalities (Wong et al., 2004).
Supramolecular Chemistry
Host-Guest Interactions : The compound's potential to engage in host-guest chemistry is underscored by research on similar compounds forming supramolecular adducts with classical hydrogen bonds and other non-covalent interactions. This demonstrates the utility of pyridine and benzoic acid derivatives in constructing complex structures with specific binding properties (Fang et al., 2020).
Mechanism of Action
The mechanism of action of this compound is not specified in the search results. As it is used for research purposes, its mechanism of action would likely depend on the specific context of the research.
Properties
IUPAC Name |
S-(4-chlorophenyl) 4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzenecarbothioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClF3N2OS/c1-27(2)19-12-15(21(23,24)25)11-18(26-19)13-3-5-14(6-4-13)20(28)29-17-9-7-16(22)8-10-17/h3-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVSYNWODCKWLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)C(=O)SC3=CC=C(C=C3)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClF3N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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